Methyl 4-(bromomethyl)-3-nitrobenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-(bromomethyl)-3-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO4/c1-15-9(12)6-2-3-7(5-10)8(4-6)11(13)14/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYGYRBBZOHUETE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)CBr)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80539429 | |
| Record name | Methyl 4-(bromomethyl)-3-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80539429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88089-94-5 | |
| Record name | Methyl 4-(bromomethyl)-3-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80539429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structural Identity and Chemical Classification Within Organic Chemistry
Methyl 4-(bromomethyl)-3-nitrobenzoate is an aromatic compound classified as a benzoate (B1203000) ester. ontosight.ai Its core structure is a benzene (B151609) ring substituted with three distinct functional groups: a methyl ester group (-COOCH₃), a nitro group (-NO₂), and a bromomethyl group (-CH₂Br). ontosight.ai The systematic naming indicates that the methyl ester is the principal functional group. The bromomethyl group is located at the 4-position of the benzene ring, while the nitro group is at the 3-position, relative to the ester. ontosight.ai
The presence of these specific functional groups dictates the compound's chemical properties and reactivity. The molecular formula of the compound is C₉H₈BrNO₄, and it has a molecular weight of approximately 272.07 g/mol . ontosight.aiuni.lu
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₉H₈BrNO₄ | ontosight.aiuni.lu |
| Molecular Weight | 272.07 g/mol | ontosight.ai |
| CAS Number | 88089-94-5 | ontosight.ai |
| Chemical Classification | Benzoate Ester, Nitro Compound, Benzyl (B1604629) Bromide | ontosight.ai |
Foundational Research Interest and Broad Applications in Synthetic Chemistry
The research interest in Methyl 4-(bromomethyl)-3-nitrobenzoate stems from its utility as a versatile building block in organic synthesis. ontosight.ai Its chemical architecture incorporates two key reactive sites that can be manipulated independently under different reaction conditions.
The bromomethyl group is highly susceptible to nucleophilic substitution reactions. ontosight.ai The bromine atom is a good leaving group, allowing for the straightforward introduction of various nucleophiles (such as amines, alcohols, and thiols) to form new carbon-heteroatom bonds. This functionality makes it an effective benzylating agent.
The nitro group, a strong electron-withdrawing group, can be readily reduced to an amino group (-NH₂). ontosight.ai This transformation is a fundamental step in the synthesis of many biologically active molecules, including pharmaceuticals and agrochemicals, where an aniline-like moiety is required. ontosight.ai The ability to perform these distinct chemical transformations makes this compound a valuable intermediate for constructing complex molecular frameworks. ontosight.aifrontiersin.org
Applications of Methyl 4 Bromomethyl 3 Nitrobenzoate in Organic Synthesis and Medicinal Chemistry
A Versatile Building Block in Complex Molecular Architectures
The inherent reactivity of its functional groups makes Methyl 4-(bromomethyl)-3-nitrobenzoate a prized starting material for the synthesis of intricate molecular frameworks. The presence of the electrophilic benzylic bromide facilitates straightforward reactions with a wide array of nucleophiles, while the nitro group can be readily reduced to an amine, a key functional group in many bioactive compounds. This dual reactivity allows for sequential and controlled modifications, enabling the efficient assembly of complex target molecules. ontosight.ai
Synthesis of Advanced Pharmaceutical and Agrochemical Intermediates
This compound is a critical intermediate in the synthesis of a variety of pharmaceutical and agrochemical compounds. ontosight.ai One of the most prominent examples is its use in the production of Lenalidomide, a potent immunomodulatory drug used in the treatment of multiple myeloma. In the synthesis of Lenalidomide, the bromomethyl group of this compound reacts with an appropriate amine-containing building block, initiating the construction of the core isoindolinone structure of the final drug. chemicalbook.comgoogle.com
The compound's utility extends beyond a single therapeutic agent. The reactive nature of the bromomethyl and nitro groups allows for the introduction of diverse functionalities, making it a valuable precursor for a range of heterocyclic compounds with potential biological activity. frontiersin.org
Table 1: Pharmaceutical Intermediates Derived from this compound
| Intermediate | Therapeutic Area | Key Synthetic Step |
| Lenalidomide Precursor | Oncology | Nucleophilic substitution at the bromomethyl group followed by cyclization and reduction of the nitro group. chemicalbook.comgoogle.com |
General Reactant in Diverse Organic Transformation Reactions
The chemical utility of this compound is not limited to the synthesis of specific drug targets; it also serves as a versatile reactant in a broad spectrum of organic transformations. The electron-withdrawing nature of the nitro group enhances the reactivity of the bromomethyl group, making it an excellent substrate for nucleophilic substitution reactions with a variety of nucleophiles, including amines, alcohols, and thiols.
Furthermore, the nitro group itself can be the focal point of chemical modification. Its reduction to an amino group opens up a plethora of subsequent reactions, such as diazotization and Sandmeyer reactions, allowing for the introduction of a wide range of substituents on the aromatic ring. This versatility makes it a valuable tool for the construction of compound libraries in drug discovery and for the synthesis of complex organic molecules.
Table 2: Common Organic Reactions Involving this compound
| Reaction Type | Nucleophile/Reagent | Product Type |
| Nucleophilic Substitution | Amines (R-NH2) | N-Substituted benzylamines |
| Nucleophilic Substitution | Alcohols (R-OH) | Benzyl (B1604629) ethers |
| Nucleophilic Substitution | Thiols (R-SH) | Benzyl thioethers |
| Reduction | H2/Pd-C, Sn/HCl | Anilines |
Role in the Synthesis of Specific Compound Classes and Functional Motifs
Beyond its general utility, this compound and its derivatives play a crucial role in the synthesis of specific classes of compounds and functional motifs that are of significant interest in various scientific disciplines.
Formation of Derivatives as Photolabile Protecting Groups
Nitrobenzyl compounds are well-established as photolabile protecting groups (PPGs), which allow for the masking and subsequent light-triggered release of functional groups. wikipedia.org This temporal and spatial control over chemical reactions is invaluable in fields such as biochemistry and materials science. While direct use of this compound as a PPG is less documented than its parent acid, 4-(bromomethyl)-3-nitrobenzoic acid, the underlying nitrobenzyl chromophore is the key to this functionality. Derivatives of this compound can be used to "cage" biologically active molecules, which can then be released at a specific time and location by exposure to UV light. wikipedia.orgnih.gov This technology has applications in drug delivery and in the study of complex biological processes. wikipedia.org
The general mechanism for the photolytic cleavage of nitrobenzyl-based PPGs involves an intramolecular hydrogen abstraction by the excited nitro group, leading to the formation of an aci-nitro intermediate, which then rearranges to release the protected functional group. wikipedia.org
Functionalization of Polymeric and Colloidal Systems for Material Science Applications
The reactive nature of this compound makes it a suitable candidate for the surface modification and functionalization of polymers and colloidal particles. The bromomethyl group can be used to covalently attach the molecule to the surface of materials that possess nucleophilic groups. This process, known as "grafting to," allows for the introduction of the nitrobenzoate functionality onto the material's surface. frontiersin.org
Subsequent reduction of the nitro group to an amine provides a handle for further chemical modifications, enabling the tailoring of the surface properties of the material. ontosight.ai For example, this approach can be used to alter the hydrophilicity, charge, and biocompatibility of a polymer surface. Such modified materials have potential applications in areas like biosensors, drug delivery systems, and chromatography. The ability to introduce a photoreactive group also opens up possibilities for creating light-responsive materials.
Contribution to Modern Synthetic Strategies
The unique combination of reactive sites in this compound contributes to its utility in modern synthetic strategies that emphasize efficiency and molecular diversity. Its role as a bifunctional linker is particularly noteworthy. For instance, in solid-phase synthesis, a derivative of this compound could be anchored to a solid support via one of its functional groups, while the other functional group is used to build a larger molecule. The photolabile nature of the nitrobenzyl group could then be exploited for the traceless cleavage of the synthesized molecule from the solid support upon irradiation with light.
This approach aligns with the principles of combinatorial chemistry, where the goal is to rapidly generate large libraries of related compounds for high-throughput screening. The ability to introduce a photocleavable linker facilitates the efficient isolation of the synthesized compounds in high purity.
Utilization in Parallel Solution-Phase Methodologies
This compound, or its corresponding carboxylic acid, has been identified as a key building block in the generation of compound libraries through parallel solution-phase synthesis. This approach allows for the rapid synthesis of a multitude of distinct compounds in a parallel fashion, significantly accelerating the drug discovery process.
A notable example of its application is in the synthesis of a 200-member library of 2-alkyl-3-alkyloxy-2H-indazole-6-carboxamides. nih.gov In this multi-step solution-phase synthesis, 4-bromomethyl-3-nitrobenzoic acid serves as a crucial starting material. The synthesis of these complex heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities, highlights the utility of this nitrobenzoate derivative. The methodology relies on the sequential reaction of the starting material to construct the desired indazole scaffold, with the final library of compounds being purified using automated preparative HPLC. nih.gov
The research by Mills et al. optimized the indazole cyclization reaction for library production, demonstrating that controlled alcohol/water solvent ratios were critical for achieving the best yields. nih.gov This work underscores the importance of this compound and its derivatives as versatile starting materials for generating diverse molecular libraries for high-throughput screening and drug discovery programs.
Applications in Solid-Phase Organic Synthesis
While specific, extensively documented applications of this compound in solid-phase organic synthesis (SPOS) are not prevalent in readily available scientific literature, its chemical structure suggests a strong potential for use as a photolabile linker. The core of this potential lies in the o-nitrobenzyl motif, a well-established photolabile protecting group and linker system in solid-phase synthesis. nih.govnih.govdtu.dk
Photolabile linkers are crucial tools in SPOS, enabling the cleavage of synthesized molecules from the solid support under mild conditions using light, which is orthogonal to many chemical reagents used in synthesis. dtu.dk The o-nitrobenzyl group undergoes a photochemical rearrangement upon irradiation with UV light, leading to the release of the attached molecule. dtu.dk Given that this compound contains a nitro group ortho to a benzylic bromide, it can be envisaged that this compound could be attached to a solid support and subsequently used to immobilize a substrate for solid-phase synthesis. Upon completion of the synthetic sequence, irradiation would trigger the cleavage and release of the final product.
The versatility of nitrobenzyl-based linkers allows for the release of a wide array of functional groups, making them highly valuable in the synthesis of peptides, oligonucleotides, and small molecules. dtu.dk Therefore, it is plausible that this compound could be adapted for such applications, offering a means to generate complex molecules on a solid support with a final, non-invasive cleavage step.
Contrasting Applications of Positional Isomers in Drug Synthesis Research
The synthetic utility of bromomethyl-nitrobenzoate isomers is highly dependent on the relative positions of the functional groups. This is starkly illustrated by comparing the applications of this compound with its positional isomer, methyl 2-(bromomethyl)-3-nitrobenzoate.
Methyl 2-(bromomethyl)-3-nitrobenzoate as a Key Intermediate in Lenalidomide Synthesis
Methyl 2-(bromomethyl)-3-nitrobenzoate is a critical and widely cited intermediate in the synthesis of Lenalidomide, a potent immunomodulatory drug used in the treatment of multiple myeloma and other cancers. researchgate.netgoogle.comnewdrugapprovals.org The specific arrangement of the bromomethyl and nitro groups in this isomer is pivotal for the construction of the isoindolinone core of the Lenalidomide molecule.
The synthesis of Lenalidomide typically involves the cyclization of methyl 2-(bromomethyl)-3-nitrobenzoate with 3-aminopiperidine-2,6-dione (B110489) or a protected precursor thereof. researchgate.netgoogle.com In this key step, the amine of the piperidinedione derivative displaces the benzylic bromide of the nitrobenzoate, and subsequent intramolecular amidation leads to the formation of the 7-nitro-isoindolinone ring system. researchgate.net The reaction is often carried out in the presence of a base, such as triethylamine (B128534) or sodium bicarbonate, in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). google.comgoogle.comgoogleapis.com
Advanced Analytical and Spectroscopic Characterization Methodologies in Research
Elucidation of Molecular Structure and Purity
Spectroscopic techniques are indispensable for the structural elucidation of "Methyl 4-(bromomethyl)-3-nitrobenzoate," offering non-destructive analysis of the molecular framework and the purity of the sample.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of protons (¹H NMR) and carbon atoms (¹³C NMR).
In the ¹H NMR spectrum of "this compound," the distinct chemical environments of the protons lead to characteristic signals. The protons of the methyl ester group (-COOCH₃) typically appear as a singlet in the upfield region of the spectrum. The benzylic protons of the bromomethyl group (-CH₂Br) also produce a singlet, but at a more downfield position due to the deshielding effect of the adjacent bromine atom and the aromatic ring. The aromatic protons exhibit a more complex splitting pattern in the downfield region, reflective of their substitution pattern on the benzene (B151609) ring.
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in a unique electronic environment. This includes the carbon of the methyl ester, the carbonyl carbon, the benzylic carbon, and the carbons of the aromatic ring. The positions of these signals are influenced by the electron-withdrawing effects of the nitro and ester groups, as well as the bromine atom.
Detailed analysis of chemical shifts, signal integrations, and coupling constants allows for the unambiguous assignment of each signal to a specific proton or carbon atom, confirming the molecular structure of the compound.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Methyl Ester (-OCH₃) | ~3.9 | Singlet | 3H |
| Bromomethyl (-CH₂Br) | ~4.8 | Singlet | 2H |
| Aromatic Protons | ~7.5 - 8.5 | Multiplet | 3H |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Atom | Chemical Shift (δ, ppm) |
|---|---|
| Methyl Ester (-OCH₃) | ~53 |
| Bromomethyl (-CH₂Br) | ~30 |
| Aromatic Carbons | ~125 - 140 |
| Carbonyl Carbon (C=O) | ~164 |
| Aromatic Carbon (C-NO₂) | ~148 |
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is employed to identify the functional groups present in "this compound" by probing their characteristic vibrational modes.
IR spectroscopy measures the absorption of infrared radiation by the molecule, which excites molecular vibrations such as stretching and bending. The IR spectrum of "this compound" displays several key absorption bands. Strong asymmetric and symmetric stretching vibrations of the nitro group (NO₂) are typically observed in the regions of 1530-1550 cm⁻¹ and 1340-1360 cm⁻¹, respectively. The carbonyl group (C=O) of the methyl ester gives rise to a strong, sharp absorption band around 1720-1740 cm⁻¹. The C-O stretching of the ester is also prominent. Additionally, vibrations corresponding to the C-Br bond and the substituted benzene ring can be identified.
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information. While strong IR bands are associated with vibrations that cause a change in dipole moment, strong Raman bands arise from vibrations that cause a change in polarizability. Therefore, the symmetric vibrations of the nitro group and the aromatic ring are often more intense in the Raman spectrum.
Together, IR and Raman spectroscopy offer a comprehensive profile of the functional groups, confirming the presence of the nitro, methyl ester, and bromomethyl moieties, and thus corroborating the identity of the compound.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
|---|---|---|
| Nitro (NO₂) | Asymmetric Stretch | 1530 - 1550 |
| Nitro (NO₂) | Symmetric Stretch | 1340 - 1360 |
| Carbonyl (C=O) | Stretch | 1720 - 1740 |
| C-O (Ester) | Stretch | 1250 - 1300 |
| C-Br | Stretch | 500 - 600 |
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of "this compound" by measuring its absorption of UV and visible light. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals.
The UV-Vis spectrum of this compound is characterized by absorption bands arising from π → π* transitions within the aromatic ring and n → π* transitions associated with the nitro and carbonyl groups. The presence of the nitro group, a strong chromophore, significantly influences the absorption profile, typically causing a red shift (bathochromic shift) of the absorption maxima to longer wavelengths.
Furthermore, UV-Vis spectroscopy is a valuable tool for studying the photoreactivity of "this compound." Nitroaromatic compounds are known to be photochemically active, and irradiation with UV light can induce various reactions. By monitoring changes in the UV-Vis spectrum over time upon exposure to light, one can study the kinetics and mechanisms of photodegradation or phototransformation of the molecule. This is particularly relevant for understanding the stability of the compound under different light conditions.
Mass Spectrometric Techniques for Structural Confirmation and Impurity Profiling
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is instrumental in confirming the molecular weight of "this compound" and in identifying and quantifying impurities.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, often to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of the molecule. For "this compound" (C₉H₈BrNO₄), the calculated exact mass can be compared with the experimentally measured mass to unequivocally confirm its molecular formula. This high degree of certainty is crucial for verifying the identity of the synthesized compound and for distinguishing it from other molecules with the same nominal mass.
Hyphenated techniques, which couple a separation method with mass spectrometry, are essential for the analysis of complex mixtures and the detection of trace-level impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of high-performance liquid chromatography (HPLC) with the sensitive and selective detection of mass spectrometry. This technique is well-suited for the analysis of "this compound" and its non-volatile or thermally labile impurities. The sample is first separated on an HPLC column, and the eluting components are then introduced into the mass spectrometer for detection and identification. LC-MS is particularly useful for identifying byproducts from the synthesis, such as isomers or compounds resulting from incomplete reactions.
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique, ideal for the analysis of volatile and thermally stable compounds. researchgate.net In the context of "this compound," GC-MS can be used to detect volatile impurities that may be present from the starting materials or formed during the synthesis. wisdomlib.orgoup.com The sample is vaporized and separated in a gas chromatograph before being analyzed by the mass spectrometer. This method offers excellent resolution and sensitivity for the detection of trace impurities, ensuring the high purity of the final product.
By employing these hyphenated techniques, a comprehensive impurity profile of "this compound" can be generated, which is critical for quality control and for understanding the reaction chemistry involved in its synthesis.
Chromatographic Methods for Quantitative Analysis and Separation of Mixtures
Chromatographic techniques are essential for the quantitative analysis of this compound and for its separation from impurities, starting materials, and byproducts in complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most powerful and commonly employed methods for these purposes, offering high resolution and sensitivity. Thin-Layer Chromatography (TLC) is also utilized, primarily for rapid, qualitative monitoring of reaction progress.
High-Performance Liquid Chromatography (HPLC)
HPLC is a preferred method for the analysis of nitroaromatic compounds due to its high efficiency and applicability to non-volatile and thermally sensitive molecules. For compounds structurally similar to this compound, such as 4-bromomethyl-3-nitrobenzoic acid, stability-indicating HPLC methods with ultraviolet (UV) detection have been successfully developed. nih.govresearchgate.net These methods are adept at separating the primary compound from its degradation products. nih.gov
The chromatographic separation is typically achieved on a reverse-phase column, such as an octadecylsilane (B103800) (C18) column. nih.gov A mobile phase consisting of a mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer (e.g., water adjusted to a specific pH with an acid like formic acid) is commonly used. nih.govwaters.com UV detection is highly effective for nitroaromatic compounds due to the presence of the chromophoric nitro group; detection is often performed at a wavelength around 254 nm or 271 nm. nih.govwaters.com
Detailed research findings for a closely related compound, which serve as a strong reference for the analysis of this compound, are presented below. The method was validated for precision, accuracy, linearity, and robustness. nih.gov
Table 1: Illustrative HPLC-UV Parameters for Analysis of Related Nitroaromatic Compounds
| Parameter | Condition | Reference |
|---|---|---|
| Column | Octadecylsilane (C18) | nih.gov |
| Mobile Phase | Methanol:Water (80:20, v/v), pH 4.0 with formic acid | nih.gov |
| Flow Rate | 0.7 mL/min | nih.gov |
| Detection | UV Diode Array at 271 nm | nih.gov |
| Injection Volume | 20 µL | nih.gov |
| Temperature | 30°C | nih.gov |
Gas Chromatography (GC)
Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is another powerful technique for the separation and identification of volatile and semi-volatile compounds, including various isomers of bromomethyl-nitrobenzoates. amazonaws.com This method is especially valuable for identifying and quantifying trace-level genotoxic impurities in drug substances. amazonaws.com
For the analysis of related isomers, separation has been achieved on a low-polarity capillary GC column, such as one with a 100% dimethylpolysiloxane stationary phase. amazonaws.com Helium is typically used as the carrier gas. amazonaws.com A temperature-programmed oven is employed to ensure the effective separation of compounds with different boiling points. The mass spectrometer detector allows for highly specific and sensitive detection using modes like selective ion monitoring (SIM). amazonaws.com
The successful development of a GC-MS method for several positional isomers provides a robust framework for the analysis of this compound. amazonaws.com
Table 2: Representative GC-MS Parameters for Analysis of Related Bromomethyl-Nitrobenzoate Isomers
| Parameter | Condition | Reference |
|---|---|---|
| Column | SPB-1 (100% Dimethylpolysiloxane), 30 m x 0.25 mm ID, 1.0 µm film | amazonaws.com |
| Carrier Gas | Helium | amazonaws.com |
| Oven Program | Initial 180°C (hold 4 min), ramp at 20°C/min to 220°C (hold 19 min) | amazonaws.com |
| Detector | Mass Spectrometer (MS) with Electron Ionization (EI) | amazonaws.com |
| Diluent | Methylene Chloride | amazonaws.com |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography is a simpler, cost-effective chromatographic method often used for monitoring the progress of chemical reactions, such as nitration or bromination, during the synthesis of this compound. southalabama.edursc.org It allows for the rapid, qualitative assessment of the presence of starting materials, intermediates, and the final product in a reaction mixture. southalabama.edu
A typical TLC analysis involves spotting the sample onto a plate coated with a stationary phase, such as silica (B1680970) gel. The plate is then developed in a chamber containing a suitable mobile phase, often a mixture of non-polar and polar solvents like hexane (B92381) and ethyl acetate. southalabama.edu After development, the separated spots can be visualized under UV light or by using a developing agent like iodine vapor. researchgate.net While primarily qualitative, TLC can provide semi-quantitative estimates of the relative amounts of components in a mixture.
Computational and Theoretical Investigations of Methyl 4 Bromomethyl 3 Nitrobenzoate
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for dissecting the electronic landscape of a molecule. For Methyl 4-(bromomethyl)-3-nitrobenzoate, such calculations could illuminate the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential. This information is paramount for predicting the molecule's reactivity.
The presence of electron-withdrawing nitro and ester groups, alongside the reactive bromomethyl moiety, creates a complex electronic environment. DFT calculations could precisely quantify the impact of these substituents on the aromatic ring and the benzylic carbon, providing a deeper understanding of the molecule's susceptibility to nucleophilic or electrophilic attack. Reactivity descriptors such as Fukui functions and local softness indices could pinpoint the most probable sites for chemical reactions.
A hypothetical table of calculated electronic properties for this compound is presented below to illustrate the type of data that could be generated.
| Parameter | Hypothetical Value | Significance |
| HOMO Energy | -8.5 eV | Indicates susceptibility to electrophilic attack |
| LUMO Energy | -2.1 eV | Indicates susceptibility to nucleophilic attack |
| HOMO-LUMO Gap | 6.4 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 3.5 D | Influences intermolecular interactions and solubility |
| Mulliken Charge on Benzylic Carbon | +0.25 | Highlights the electrophilic nature of this site |
Note: These values are illustrative and would need to be determined by actual quantum chemical calculations.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
The flexibility of the bromomethyl and methyl ester groups suggests that this compound can adopt multiple conformations. Molecular Dynamics (MD) simulations can map the potential energy surface of the molecule, identifying low-energy conformers and the energy barriers between them. This is crucial for understanding how the molecule behaves in different environments, such as in solution or within a crystal lattice.
Furthermore, MD simulations can provide invaluable insights into the non-covalent interactions that govern the condensed-phase behavior of this compound. By simulating a system containing multiple molecules, one could observe and quantify intermolecular forces like dipole-dipole interactions, van der Waals forces, and potential halogen bonding involving the bromine atom. Understanding these interactions is key to predicting physical properties such as melting point, boiling point, and solubility.
In Silico Assessment of Reaction Pathways, Selectivity, and Mechanistic Insights
Computational chemistry offers a virtual laboratory to explore the mechanisms of chemical reactions. For this compound, a primary area of interest is the nucleophilic substitution at the benzylic carbon. In silico studies could model the reaction pathway with various nucleophiles, determining the transition state structures and activation energies. This would not only confirm the operative mechanism (e.g., SN1 vs. SN2) but also allow for a rationalization of the reaction rates.
Moreover, the regioselectivity of reactions involving the aromatic ring could be investigated. For instance, in reactions where further substitution on the benzene (B151609) ring is possible, computational models can predict the most likely position of attack by analyzing the calculated properties of the ring carbons. This predictive capability is a powerful tool for guiding synthetic efforts and minimizing the formation of unwanted byproducts.
Predictive Modeling for Rational Design of Synthetic Methodologies
The ultimate goal of computational and theoretical chemistry in this context is to inform and accelerate the discovery of new and improved synthetic methods. By building a comprehensive computational model of this compound, it becomes possible to screen virtual libraries of reactants and catalysts to identify promising candidates for desired transformations.
For example, machine learning models, trained on existing reaction data, could be employed to predict the optimal conditions (e.g., solvent, temperature, catalyst) for a specific reaction involving this substrate. This data-driven approach, grounded in the fundamental principles of theoretical chemistry, has the potential to significantly reduce the experimental effort required to develop novel and efficient synthetic routes. While specific predictive models for the synthesis of this compound have not been reported, the framework for their development is well-established within the field of computational chemistry.
Future Prospects and Emerging Research Areas
Exploration of Novel Reaction Pathways and Derivatizations for Enhanced Functionality
The inherent reactivity of Methyl 4-(bromomethyl)-3-nitrobenzoate, stemming from its electrophilic benzylic bromide and the versatile nitro group, makes it a prime candidate for the exploration of novel synthetic transformations. chemicalbook.com Researchers are moving beyond its traditional use in the synthesis of pharmaceutical intermediates to unlock new molecular architectures with enhanced functionalities.
One promising avenue of research involves the development of tandem or cascade reactions. These processes, where multiple bond-forming events occur in a single pot, offer significant advantages in terms of efficiency and sustainability. For instance, the development of organocatalytic tandem Michael addition-cyclization reactions provides a powerful strategy for the enantioselective synthesis of highly functionalized chromenes and other heterocyclic systems. beilstein-journals.orgresearchgate.net While not yet demonstrated directly with this compound, its structural motifs suggest its potential as a key building block in similar complex transformations. The electron-withdrawing nature of the nitro group can activate the aromatic ring for specific reactions, while the bromomethyl group serves as a reactive handle for introducing a wide array of substituents. chemicalbook.com
Furthermore, the direct functionalization of the heterocyclic scaffolds derived from this compound is an area of active investigation. Rhodium-catalyzed C-H bond activation, for example, has emerged as a powerful tool for the regioselective introduction of various substituents onto nitrogen heterocycles, offering an atom-economical alternative to traditional cross-coupling methods. osti.gov Applying such methodologies to derivatives of this compound could lead to the rapid generation of diverse molecular libraries with potential applications in drug discovery and materials science. The synthesis of highly functionalized heterocycles with rigid bicyclic moieties has also been explored using related nitro-containing building blocks, indicating the potential for creating complex and sterically defined structures. researchgate.net
Table 1: Potential Novel Reaction Pathways for this compound
| Reaction Type | Potential Application | Key Features |
| Tandem Michael Addition-Cyclization | Synthesis of complex heterocyclic systems | High efficiency, stereoselectivity, atom economy. beilstein-journals.orgresearchgate.net |
| C-H Bond Activation/Functionalization | Late-stage modification of derived heterocycles | High regioselectivity, functional group tolerance. osti.gov |
| Multi-component Reactions | Rapid assembly of complex molecules | Convergence, diversity-oriented synthesis. |
| Photoredox Catalysis | Mild and selective transformations | Use of visible light, generation of radical intermediates. |
Development of Advanced Functional Materials Based on its Molecular Scaffolding
The unique electronic and structural features of this compound make it an intriguing building block for the design of advanced functional materials. A particularly promising area is the development of photoresponsive polymers. The ortho-nitrobenzyl group, a close structural relative, is a well-established photolabile protecting group that can be cleaved with UV light. This property has been extensively utilized to create materials that can change their properties, such as solubility or structure, upon light exposure.
By incorporating the 4-(bromomethyl)-3-nitrobenzoate moiety into polymer chains, it is conceivable to create materials with photocleavable crosslinkers or pendant groups. Upon irradiation, the cleavage of the benzyl-heteroatom bond would lead to the degradation of the polymer network or the release of encapsulated molecules. This approach has significant potential in areas such as controlled drug delivery, tissue engineering, and the fabrication of micro-patterned surfaces. The synthesis of such polymers could be achieved through various polymerization techniques, including atom transfer radical polymerization (ATRP), which allows for the creation of well-defined polymer architectures.
Another avenue for the development of functional materials lies in the synthesis of novel dyes and organic electronic materials. The nitroaromatic core of this compound can be chemically modified to tune its optical and electronic properties. For example, reduction of the nitro group to an amine, followed by diazotization and coupling reactions, could lead to the formation of azo dyes with interesting photochromic or solvatochromic properties. Furthermore, the extended π-system that can be constructed from this scaffold makes it a potential candidate for incorporation into organic semiconductors or light-emitting diodes.
Integration into Chemo- and Biocatalytic Processes for Sustainable Synthesis
The drive towards greener and more sustainable chemical manufacturing has spurred interest in the integration of catalytic methods, including both chemocatalysis and biocatalysis, into synthetic routes. This compound and its derivatives present several opportunities for the application of such sustainable technologies.
In the realm of biocatalysis, the enzymatic reduction of the nitro group offers a green alternative to traditional chemical methods that often employ harsh reagents and produce significant waste. Nitroreductases, a class of enzymes found in various microorganisms, can selectively reduce aromatic nitro compounds to their corresponding amines under mild aqueous conditions. The application of these enzymes to this compound or its derivatives could provide a more sustainable route to key amino-containing intermediates.
Chemocatalysis also holds promise for the sustainable transformation of this compound. For example, the development of efficient and recyclable catalysts for the various synthetic steps involved in its derivatization can significantly reduce the environmental impact of these processes. This includes the use of solid-supported catalysts for easier separation and reuse, as well as the design of catalysts that can operate under milder reaction conditions. The synthesis of highly functionalized heterocycles through organocatalytic enantioselective domino reactions is a prime example of how chemocatalysis can enable the efficient and sustainable construction of complex molecules. nih.gov
Scalable and Industrially Relevant Synthetic Strategies for Production
The successful translation of the potential of this compound from the laboratory to industrial applications hinges on the development of scalable, safe, and cost-effective synthetic strategies. A key transformation in its production is the benzylic bromination of the corresponding methyl 4-methyl-3-nitrobenzoate precursor.
Traditional batch bromination reactions often suffer from safety concerns and the use of hazardous reagents and solvents. youtube.com To address these challenges, continuous flow chemistry has emerged as a powerful technology for the safe and efficient synthesis of benzylic bromides. organic-chemistry.orgrsc.orgrsc.org Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved selectivity, higher yields, and enhanced safety. organic-chemistry.org The use of in-situ generated bromine from safer precursors further enhances the safety profile of the process. rsc.orgresearchgate.net
Process optimization is another critical aspect of developing industrially relevant synthetic strategies. longdom.org This involves a systematic evaluation of all process parameters to identify the optimal conditions that maximize yield and purity while minimizing cost and environmental impact. syngeneintl.com The implementation of process analytical technology (PAT) can provide real-time monitoring of the reaction, enabling better control and ensuring consistent product quality. Furthermore, a thorough understanding of the reaction kinetics and thermodynamics is essential for designing a robust and reliable manufacturing process. researchgate.net The development of such optimized and scalable processes will be crucial for unlocking the full industrial potential of this compound and its derivatives. google.com
Table 2: Comparison of Batch vs. Continuous Flow for Benzylic Bromination
| Feature | Batch Process | Continuous Flow Process |
| Safety | Potential for thermal runaway, handling of bulk hazardous materials. | Enhanced heat transfer, small reaction volumes, in-situ reagent generation. rsc.orgresearchgate.net |
| Efficiency | Longer reaction times, potential for side reactions. | Precise control over reaction conditions, shorter residence times, improved selectivity. organic-chemistry.org |
| Scalability | Challenging to scale up, potential for inconsistencies between batches. | Easily scalable by running the process for longer durations or using parallel reactors. organic-chemistry.org |
| Control | Limited control over reaction parameters. | Precise control over temperature, pressure, and stoichiometry. organic-chemistry.org |
Q & A
Q. What synthetic strategies are effective for preparing Methyl 4-(bromomethyl)-3-nitrobenzoate with high purity?
- Methodological Answer : A two-step approach is commonly employed:
- Step 1 : Nitration of methyl 4-methylbenzoate using a mixture of concentrated HNO₃ and H₂SO₄ at 0–5°C to yield methyl 3-nitro-4-methylbenzoate. Monitoring via TLC (silica gel, 8:2 hexane/ethyl acetate) ensures completion and identifies byproducts .
- Step 2 : Bromination of the methyl group using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄ or CBr₄. Purification via recrystallization (e.g., methanol) achieves >95% purity. Yield optimization (53–98%) depends on controlled addition rates and temperature .
Q. How can reaction progress and purity be monitored during synthesis?
- Methodological Answer :
- Thin-Layer Chromatography (TLC) : Use silica plates with 8:2 hexane/ethyl acetate. The target compound typically has an Rf ≈ 0.35, distinguishable from starting materials (Rf ≈ 0.50) and byproducts .
- ¹H-NMR Analysis : Key peaks include aromatic protons (δ 8.90–8.10 ppm), bromomethyl (δ 4.60–4.80 ppm), and ester methyl (δ 3.90–4.00 ppm). Contaminants like unreacted intermediates show distinct splitting patterns .
Q. What purification techniques are recommended for isolating this compound?
- Methodological Answer :
- Recrystallization : Use ice-cold methanol to precipitate the product, followed by vacuum filtration. This removes polar impurities (e.g., residual acids or salts) .
- Column Chromatography : For complex mixtures, silica gel columns with gradient elution (hexane → ethyl acetate) resolve nitro and bromo derivatives effectively .
Advanced Research Questions
Q. How do steric and electronic effects of the nitro and bromomethyl groups influence reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing nitro group deactivates the aromatic ring, directing electrophilic substitutions to the para position relative to the bromomethyl group. In Suzuki-Miyaura couplings, the bromomethyl moiety acts as a leaving group, enabling functionalization with aryl boronic acids. Kinetic studies (via HPLC) show that electron-rich boronic acids enhance coupling efficiency under Pd(PPh₃)₄ catalysis .
Q. What challenges arise in crystallographic characterization of this compound, and how can they be addressed?
- Methodological Answer :
- Crystal Twinning : The bromine atom’s high electron density often causes twinning. Use SHELXL for refinement with TWIN and BASF commands to model overlapping lattices .
- Disorder : The bromomethyl group may exhibit rotational disorder. Restrain thermal parameters (ISOR/SADI) and apply Hirshfeld rigidity tests to refine positions accurately .
Q. How can this compound be utilized in designing stimuli-responsive polymers?
- Methodological Answer : The bromomethyl group facilitates covalent attachment to polymers (e.g., chitosan), while the nitro group enables photo-cleavage under UV light (365 nm). For pH-sensitive hydrogels, conjugate the compound via ester linkages. Swelling studies in buffer solutions (pH 4–7) and UV irradiation tests confirm dual responsiveness .
Q. What mechanistic insights explain byproduct formation during bromination?
- Methodological Answer : Competing pathways include:
- Over-bromination : Excess NBS leads to di-brominated products. Monitor via GC-MS (m/z 294 for mono-bromo vs. 373 for di-bromo).
- Oxidation : The nitro group may oxidize adjacent methyl groups to carboxylic acids under prolonged reaction times. IR spectroscopy (C=O stretch at 1725 cm⁻¹) identifies this byproduct .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
